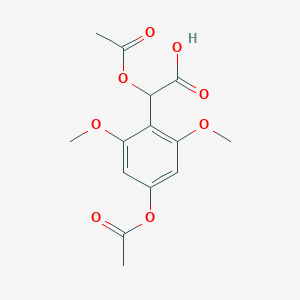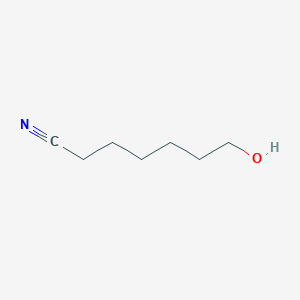
Stampyrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stampyrine is a natural compound that has been discovered to have potential applications in scientific research. It is a member of the alkaloid family and is found in the leaves of the plant, Catharanthus roseus. This plant has been used in traditional medicine for centuries, and it is now being studied for its potential as a source of new drugs.
Wirkmechanismus
The mechanism of action of stampyrine is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and reducing inflammation in the body. It may also have an effect on neurotransmitters in the brain, which could explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Stampyrine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, stampyrine has been found to have an effect on neurotransmitters in the brain, which could explain its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using stampyrine in lab experiments is that it is a natural compound, which means that it is less likely to have negative side effects than synthetic compounds. Another advantage is that it is relatively easy to extract and purify, which makes it a cost-effective option for research. However, one limitation is that stampyrine is only found in small quantities in Catharanthus roseus, which means that large quantities may be difficult to obtain. Another limitation is that more research is needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are many potential future directions for research on stampyrine. One direction is to study its potential use in the treatment of various types of cancer. Another direction is to study its potential use as an anti-inflammatory agent. Additionally, more research is needed to understand its effects on neurotransmitters in the brain and its potential use in the treatment of neurological disorders. Finally, research is needed to develop more efficient methods for extracting and purifying stampyrine.
Synthesemethoden
Stampyrine is extracted from the leaves of Catharanthus roseus using a solvent extraction method. The leaves are first dried and then ground into a fine powder. The powder is then mixed with a solvent, such as ethanol or methanol, to extract the stampyrine. The extract is then purified using various methods, such as chromatography, to obtain a pure form of stampyrine.
Wissenschaftliche Forschungsanwendungen
Stampyrine has been found to have potential applications in scientific research. It has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer. Stampyrine has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders.
Eigenschaften
CAS-Nummer |
18503-71-4 |
|---|---|
Produktname |
Stampyrine |
Molekularformel |
C29H47N3O2 |
Molekulargewicht |
469.7 g/mol |
IUPAC-Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)octadecanamide |
InChI |
InChI=1S/C29H47N3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-27(33)30-28-25(2)31(3)32(29(28)34)26-22-19-18-20-23-26/h18-20,22-23H,4-17,21,24H2,1-3H3,(H,30,33) |
InChI-Schlüssel |
CWCFMHSWXZMDBD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Andere CAS-Nummern |
18503-71-4 |
Synonyme |
N-antipyrinylstearic acid amide stampyrine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




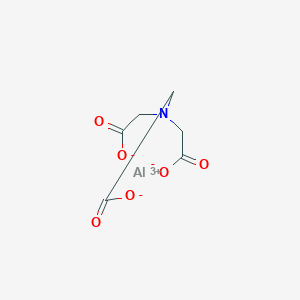


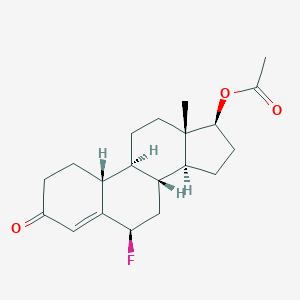
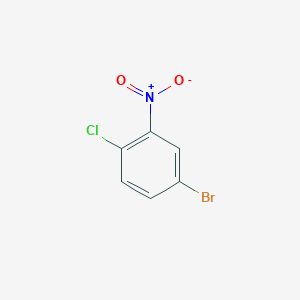
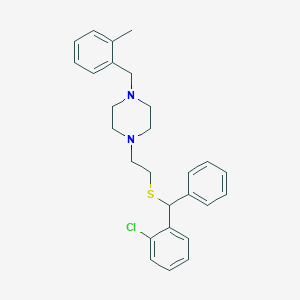
![Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester](/img/structure/B102331.png)
![Trimethyl-[[(2R,3R,4S,5R)-4,5,6-tris(trimethylsilyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]silane](/img/structure/B102332.png)
![[(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-yl] acetate](/img/structure/B102339.png)
